![molecular formula C8H16O3 B038067 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 113778-66-8](/img/structure/B38067.png)

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol

カタログ番号 B038067

CAS番号:

113778-66-8

分子量: 160.21 g/mol

InChIキー: BVQYRZGYGAZRRR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

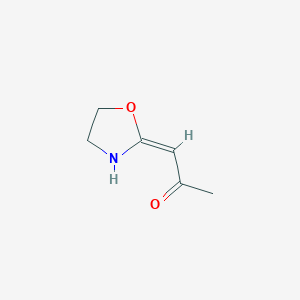

The compound “2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol” is a chemical with the molecular formula C8H16O3 . It is also known as 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of “2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol” is 160.21 . The InChI code for this compound is 1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

“2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol” is a liquid at room temperature .科学的研究の応用

- Field : Crystallography .

- Application : The compound 2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol), which has a similar structure, was analyzed for its crystal structure .

- Methods : The crystal structure was determined using X-ray diffraction techniques. The crystal was a yellow block with a size of 0.44 × 0.39 × 0.33 mm. The wavelength used was Cu K α radiation (1.54178 Å) .

- Results : The crystal structure was determined to be monoclinic, P 2 1 / c (no. 14), with a = 19.3063 (4) Å, b = 5.83200 (10) Å, c = 14.7996 (3) Å, β = 92.715 (1)°, V = 1664.48 (6) Å 3, Z = 4, R gt ( F ) = 0.0423, wR ref ( F 2 ) = 0.1102, T = 100 (2) K .

- Field : Medicinal Chemistry .

- Application : A series of 1,2,4-triazole derivatives, which are structurally similar to the compound , were synthesized and evaluated for their anticancer activity .

- Methods : The compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Crystal Structure Analysis

Anticancer Research

- Field : Pharmaceutical Chemistry .

- Application : Propan-2-ol, a compound with a similar structure, is commonly used as a solvent in the production of pharmaceuticals .

- Methods : Propan-2-ol is used in various stages of pharmaceutical production, including the synthesis and purification of active pharmaceutical ingredients .

- Results : The use of propan-2-ol can improve the efficiency of pharmaceutical production processes and the quality of the final product .

- Field : Healthcare and Medicine .

- Application : Propan-2-ol is used as a disinfectant and antiseptic in healthcare settings .

- Methods : It is applied directly to the skin or surfaces to kill bacteria and other microorganisms .

- Results : Propan-2-ol has been shown to be effective in reducing the risk of infection in healthcare settings .

- Field : Microbiology .

- Application : Propan-2-ol, another similar compound, has been studied for its activity against bacterial cells grown in biofilms .

- Methods : The bactericidal activity of propan-2-ol was tested against biofilms, which are communities of bacteria that are often resistant to antibiotics .

- Results : The studies found that even at 70%, propan-2-ol often has poor bactericidal activity against bacterial cells grown in biofilms, with log reductions <5.0 in up to 60 minutes .

Pharmaceutical Manufacturing

Disinfectant and Antiseptic

Biofilm Research

- Chemical Synthesis

- Field : Organic Chemistry .

- Application : The compound “2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride” which has a similar structure, is used in chemical synthesis .

- Methods : The compound is used as a reagent in various chemical reactions. The exact methods of application would depend on the specific reaction .

- Results : The use of this compound can facilitate the synthesis of a wide range of organic compounds .

Safety And Hazards

特性

IUPAC Name |

2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYRZGYGAZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol | |

Synthesis routes and methods I

Procedure details

In a flame-dried three neck flask equipped with an addition funnel, magnetic stirring bar, rubber septum, and a nitrogen inlet, was placed LiAlH4 (3.12 g, 82.1 mmol) and THF (700 mL). After being cooled at 0° C., a solution of methyl 2-(2-isopropyl-1,3-dioxolan-2-yl)acetate (12 g, 63.8 mmol) in THF (160 mL) was added dropwise with stirring. The mixture was warmed to rt, and stirred for 24 hours. The reaction was quenched by adding water (5 mL), 15% aqueous NaOH (10 mL), and water (5 mL) slowly. The organic layer was separated, and the residue was extracted with EtOAc (3×100 mL). The combined organic phase was dried over Na2SO4, and concentrated to afford the crude product, which was purified by column chromatography to give 2-(2-isopropyl-1,3-dioxolan-2-yl)-ethanol (6.8 g, 67%). 1H NMR (CDCl3): δ 0.90 (d, J=6.8 Hz, 6H), 1.87-1.96 (m, 3H), 2.81 (br, 1H), 3.69-3.72 (m, 2H), 3.92-4.01 (m, 4H).

Yield

67%

Synthesis routes and methods II

Procedure details

In a flame-dried, three-neck flask equipped with an addition funnel, magnetic stirring bar, rubber septum, and a nitrogen inlet, was placed LiAlH4 (3.12 g, 82.1 mmol) and tetrahydrofuran (700 mL). After being cooled at 0° C., a solution of (2-isopropyl-[1,3]dioxolan-2-yl)-acetic acid methyl ester (12 g, 63.8 mmol) in tetrahydrofuran (160 mL) was added dropwise with stirring. The mixture was warmed to room temperature and stirred for 24 hours. The reaction was quenched by adding water (5 mL), 15% aqueous NaOH (10 mL), and water (5 mL) slowly. The organic layer was separated, and the residue was extracted with EtOAc (3×100 mL). The combined organic phase was dried over Na2SO4 and concentrated to afford the crude product, which was purified by column chromatography to give 2-(2-isopropyl-[1,3]dioxolan-2-yl)-ethanol (6.8 g, 67%). 1H NMR (CDCl3) δ 0.90 (d, J=6.8 Hz, 6H), 1.87-1.96 (m, 3H), 2.81 (br, 1H), 3.69-3.72 (m, 2H), 3.92-4.01 (m, 4H).

Quantity

12 g

Type

reactant

Reaction Step Two

Yield

67%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)

![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)